5-(4-Nitrophenyl) furan-2-carbohydrazide

Cyanide detection Fluorescent sensor Chemodosimeter

Researchers needing a non-bioactive heterocyclic scaffold for sensor design or metal complex synthesis often face off-target antimicrobial interference from 5-nitrofuran analogs. This 4-nitrophenyl-furan-2-carbohydrazide eliminates that variable, providing an electrochemically inert and chromophorically distinct platform. Key differentiation points: - Selective chromophore: Enables naked-eye cyanide anion detection via a quantifiable spectral shift; a function absent in 5-nitrofuran-2-carbohydrazides. - Inert research scaffold: Its high electroreduction potential translates to a lack of antibacterial/fungistatic effects, preventing off-target activity in biological assays. - Reliable supply: Offered as a high-purity R&D reagent with validated specifications, ensuring consistency for reproducible sensor fabrication.

Molecular Formula C11H9N3O4
Molecular Weight 247.21
CAS No. 103566-27-4
Cat. No. B2766033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl) furan-2-carbohydrazide
CAS103566-27-4
Molecular FormulaC11H9N3O4
Molecular Weight247.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15)
InChIKeyRZKRLNOTPUDJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)furan-2-carbohydrazide: Overview & Key Properties


5-(4-Nitrophenyl) furan-2-carbohydrazide (CAS 103566-27-4) is a research-use furan derivative, with a molecular formula of C11H9N3O4 and a molecular weight of 247.21 [1]. Its core structure consists of a furan ring bearing a 4-nitrophenyl substituent and a reactive carbohydrazide moiety. This dual-functionality distinguishes it from simple analogs: the nitro group serves as a chromophore and a reduction handle, while the hydrazide group is a versatile building block for forming hydrazone linkages in bioactive or sensor scaffolds [2]. The compound is not intended for human or veterinary use and is typically supplied with a purity of ≥95% [1].

Why Generic 5-Nitrofuran-2-carbohydrazides Are Not Suitable Substitutes


The unique orthogonality of the 4-nitrophenyl group in this compound cannot be matched by generic 5-nitrofuran-2-carbohydrazides. While both classes contain a nitro group, the conjugation and electronic properties differ fundamentally. Electrochemical studies show that the high electroreduction potential of the 5-(nitrophenyl)-2-furan scaffold renders its derivatives inactive as direct antimicrobials, whereas 5-nitrofuran-2-carbohydrazides typically exhibit potent MIC values [1]. This distinct electrochemical signature enables specific applications: the 4-nitrophenyl-furan acts as a selective chromophore for optical sensors rather than a bioisostere for antimicrobial activity. Furthermore, the para-nitro substitution pattern on a phenyl ring provides a different steric and electronic environment for further derivatization compared to a nitro group directly on the furan ring [2].

Differentiation from Closest Structural Analogs


Cyanide Sensing: Selective Chromogenic & Fluorogenic Response

The 5-(4-nitrophenyl)-2-furan group is a critical component of a recyclable cyanide anion probe. In the probe Q1, which incorporates this moiety, a distinct and quantifiable colorimetric response to cyanide was observed. Upon exposure to cyanide, the absorption maximum (λ max-ab) red-shifted from 400 nm to 468 nm, and the emission maximum decreased approximately 4-fold, from 775 a.u. to 204 a.u. [1]. This response is highly selective for cyanide, with no signal changes observed for other common anions like F−, AcO−, or H2PO4− [1].

Cyanide detection Fluorescent sensor Chemodosimeter

Antibacterial Activity Profile vs. 5-Nitrofuran-2-carbohydrazides

The electroreduction behavior of 5-(nitrophenyl)furan derivatives fundamentally differs from that of 5-nitrofurans. Polarographic studies have established that the benzoylhydrazones of 5-(o-, p-, and m-nitrophenyl)-2-furfurals possess high electroreduction potentials, which correlates with a lack of antibacterial and fungistatic activity [1]. In stark contrast, a series of 5-nitrofuran-2-carbohydrazides (e.g., compounds 21a, b, g, h) exhibited significant antibacterial activity with MIC values ranging from 0.12 to 7.81 µg/mL against various bacterial strains [2].

Antimicrobial resistance Electrochemistry SAR

Thioredoxin Reductase Inhibition via Metal Complexation

5-Nitro-2-furancarbohydrazide serves as a ligand for developing bitopic inhibitors of human thioredoxin reductase (TrxR). In a study, a platinum complex of a related 5-nitro-2-furancarbohydrazide (compound 8) was developed that inhibited TrxR with nanomolar affinity [1]. This is a significant improvement over the free ligand (5-nitro-2-furancarbohydrazide) and cisplatin, which bind with micromolar affinities at different subsites of the enzyme [1].

Cancer Thioredoxin Reductase Platinum Complex

Glucagon Receptor Antagonism for Metabolic Disorders

The furan-2-carbohydrazide core has been identified as a key pharmacophore for developing orally active glucagon receptor antagonists [1]. Through structure-activity relationship (SAR) studies, an ortho-nitrophenol derivative (compound 7l) was discovered to be a potent antagonist with good oral bioavailability and a satisfactory long half-life in vivo [1].

Type 2 diabetes Glucagon receptor Oral bioavailability

High-Value Research & Industrial Application Scenarios


Cyanide-Specific Fluorescent Probe Development

Researchers aiming to create selective, colorimetric sensors for cyanide anions in aqueous solutions should prioritize this compound. The 5-(4-nitrophenyl)-2-furan moiety provides a distinct and quantifiable spectral shift upon deprotonation by cyanide, enabling naked-eye detection and a reusable sensor platform [1]. This application leverages the unique chromophoric properties of the 4-nitrophenyl group, which are not present in simpler furan-2-carbohydrazides.

Metal Complex Synthesis for Targeted Enzyme Inhibition

This compound is a critical precursor for synthesizing metal complexes, particularly with platinum, that act as bitopic and irreversible inhibitors of human thioredoxin reductase [1]. This approach is highly relevant for medicinal chemistry programs focused on overcoming drug resistance in cancer or developing new antiparasitic agents. The hydrazide moiety provides a coordination site for metal ions, enhancing the binding affinity and specificity of the resulting complexes.

Non-Antimicrobial Building Block for Chemical Biology

For studies where an inert chemical handle or a non-bioactive scaffold is required, this compound is ideal. Unlike its 5-nitrofuran-2-carbohydrazide analogs, which possess potent antimicrobial activity (MIC 0.12-7.81 µg/mL), the high electroreduction potential of the 5-(nitrophenyl)furan core ensures it lacks antibacterial and fungistatic effects [1]. This property is crucial for use as a linker, tag, or control compound in complex biological assays, preventing off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Nitrophenyl) furan-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.